molecular formula C16H12N4OS2 B2976953 N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide CAS No. 851979-55-0

N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide

Cat. No.: B2976953
CAS No.: 851979-55-0
M. Wt: 340.42
InChI Key: QZGWKXDNTIBBCK-UHFFFAOYSA-N
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Description

N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

Target of Action

The primary targets of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide are associated with bacterial cell–cell communication, specifically in the quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound also shows potent inhibition against M. tuberculosis .

Mode of Action

N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . The compound also exhibits inhibitory activity against M. tuberculosis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are crucial for their cell–cell communication and coordination of various behaviors . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and carry out host toxic behaviors .

Pharmacokinetics

The compound’s effectiveness against bacterial targets suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for its intended use .

Result of Action

The result of the compound’s action is the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation and virulence production . This leads to a reduction in the bacteria’s pathogenic capabilities . The compound also shows inhibitory activity against M. tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide. For instance, the presence of certain nutrients can affect the activity of the quorum sensing pathways that the compound targets . .

Preparation Methods

The synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide typically involves the reaction of benzo[d]thiazole-2-carbohydrazide with 6-methylbenzo[d]thiazole under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent and reflux conditions to facilitate the reaction . The reaction can be summarized as follows:

    Starting Materials: Benzo[d]thiazole-2-carbohydrazide and 6-methylbenzo[d]thiazole.

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: Reflux.

Chemical Reactions Analysis

N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions can occur at the benzothiazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGWKXDNTIBBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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